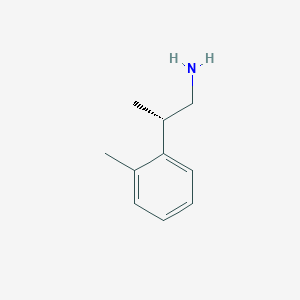

(2S)-2-(2-Methylphenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBWGRFQSLGEN-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-beta-methyl-2-methylphenethylamine CAS number and synonyms

An In-Depth Technical Guide to (S)-beta-methyl-2-methylphenethylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-beta-methyl-2-methylphenethylamine, a chiral phenethylamine derivative. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related analogs, namely (S)-beta-methylphenethylamine (BMPEA) and 2-methylphenethylamine (2-MPEA), to project its chemical properties, plausible synthetic routes, predicted pharmacological activity, and analytical challenges. This guide is intended to serve as a foundational resource for researchers exploring the structure-activity relationships of substituted phenethylamines.

Nomenclature and Compound Identification

(S)-beta-methyl-2-methylphenethylamine is a substituted phenethylamine featuring two methyl groups: one on the beta (β) carbon of the ethylamine side-chain and another at the ortho (2) position of the phenyl ring. This specific substitution pattern distinguishes it from more commonly studied isomers.

-

Systematic IUPAC Name: (S)-1-(2-methylphenyl)propan-2-amine

-

CAS Number:

-

Racemic Mixture (1-(2-methylphenyl)propan-2-amine): 5580-32-5

-

(S)-Enantiomer: A specific CAS number for the (S)-enantiomer is not readily found in public databases, highlighting its novelty. For reference, the CAS number for the related compound (S)-β-Methylphenethylamine (which lacks the 2-methyl ring substitution) is 17596-79-1.[1]

-

-

Synonyms:

-

(S)-1-(o-tolyl)propan-2-amine

-

(S)-ortho,beta-dimethylphenethylamine

-

-

Molecular Formula: C₁₀H₁₅N

-

Molecular Weight: 149.24 g/mol

Structural Analogs for Reference:

| Compound Name | Structure | Key Difference from Target | CAS Number |

| (S)-β-Methylphenethylamine (BMPEA) | C₆H₅CH₂CH(CH₃)NH₂ | Lacks the 2-methyl group on the phenyl ring. | 17596-79-1 |

| 2-Methylphenethylamine (2-MPEA) | 2-CH₃C₆H₄CH₂CH₂NH₂ | Lacks the β-methyl group on the side chain. | 55755-16-3[2] |

| Amphetamine | C₆H₅CH₂CH(CH₃)NH₂ | A positional isomer (α-methylphenethylamine). | 300-62-9 (Racemic) |

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for (S)-beta-methyl-2-methylphenethylamine is scarce. The following properties are predicted based on its structure and data from its analogs.

| Property | Value | Source / Rationale |

| Appearance | Predicted: Colorless to pale yellow liquid | Based on analogs like 2-MPEA and BMPEA.[2][3] |

| Boiling Point | Predicted: Higher than BMPEA (80 °C @ 10 mmHg) | Addition of a methyl group typically increases boiling point. |

| Density | Predicted: ~0.95 g/mL | Similar to related phenethylamines. |

| pKa (amine) | Predicted: ~9.9 | Based on 2-Methylphenethylamine.[4] |

| logP | Predicted: ~2.4 | Increased lipophilicity due to the additional methyl group compared to BMPEA. |

Stereoselective Synthesis and Characterization

The synthesis of enantiomerically pure (S)-beta-methyl-2-methylphenethylamine requires a stereocontrolled approach to establish the chiral center at the beta-carbon. Several strategies can be employed, with chemoenzymatic methods offering high enantioselectivity.

Proposed Chemoenzymatic Synthesis Workflow

A plausible and efficient route involves the use of a transaminase enzyme in a dynamic kinetic resolution (DKR) process. This approach leverages the enzyme's stereoselectivity to produce the desired (S)-enantiomer from a prochiral or racemic starting material.

Caption: Proposed chemoenzymatic synthesis of (S)-beta-methyl-2-methylphenethylamine.

Protocol Explanation:

-

Precursor Synthesis: The synthesis begins with a Henry reaction between 2-methylbenzaldehyde and nitroethane to form a nitroalcohol, which is then dehydrated to yield 1-(2-methylphenyl)-2-nitropropene.

-

Reduction to Ketone: The nitropropene intermediate is reduced to the corresponding ketone, 1-(2-methylphenyl)propan-2-one (also known as ortho-tolylacetone). This can be achieved via several methods, including the Nef reaction or reduction with iron in acidic conditions. This ketone is the prochiral substrate for the key enzymatic step.

-

Enzymatic Dynamic Kinetic Resolution (DKR): The ketone is subjected to reductive amination using an amine transaminase (ATA). Many ATAs exhibit high stereoselectivity.[5] In the presence of an amine donor (like isopropylamine), the enzyme selectively converts the ketone into the (S)-amine. If the reaction conditions allow for the racemization of the ketone, a dynamic kinetic resolution can occur, theoretically converting all of the starting material into the single desired enantiomer, leading to high yield and high enantiomeric excess.[5]

Alternative Synthetic Methods

Traditional chemical methods for producing β-methylphenethylamines often involve asymmetric hydrogenation using expensive rhodium or ruthenium-based catalysts.[6] Other routes include the resolution of racemic mixtures via diastereomeric salt formation, which can be labor-intensive.[6]

Predicted Pharmacology and Mechanism of Action

Direct pharmacological studies on (S)-beta-methyl-2-methylphenethylamine are not publicly available. However, its mechanism of action can be predicted with reasonable confidence based on its structural similarity to BMPEA and other TAAR1 agonists.

-

Primary Target: The primary molecular target is likely the Trace Amine-Associated Receptor 1 (TAAR1) . Both β-methylphenethylamine and 2-methylphenethylamine are known TAAR1 agonists.[2][3] TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission.

-

Monoamine Transporters: A key action is expected at the monoamine transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). The analog BMPEA is a potent substrate for NET, leading to norepinephrine release, which increases blood pressure.[7][8] Its potency at DAT is significantly lower than that of its isomer, amphetamine.[8] The addition of the 2-methyl group may alter the affinity and selectivity for these transporters.

Sources

- 1. (S)-β-Methylphenethylamine | CAS 17596-79-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS | MDPI [mdpi.com]

Thermodynamic properties and solubility of (2S)-2-(2-Methylphenyl)propan-1-amine

An In-Depth Technical Guide to the Thermodynamic Properties and Solubility of (2S)-2-(2-Methylphenyl)propan-1-amine

Authored by: A Senior Application Scientist

Abstract

(2S)-2-(2-Methylphenyl)propan-1-amine is a chiral primary amine with potential applications in pharmaceutical development as a building block for more complex molecules. A thorough understanding of its thermodynamic properties and solubility is fundamental for its effective use in synthesis, formulation, and drug delivery. This guide provides a comprehensive overview of these critical physicochemical characteristics. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally analogous compounds and established physicochemical principles to provide reliable predictions. Furthermore, it details the standard experimental protocols for the precise determination of these properties, offering a framework for researchers and drug development professionals.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is intrinsically linked to its physicochemical properties. For a chiral amine like (2S)-2-(2-Methylphenyl)propan-1-amine, which may serve as a key intermediate or pharmacophore, its thermodynamic stability and solubility profile are paramount. These properties govern critical aspects such as:

-

Reaction Kinetics and Yield: The solubility in various solvents dictates the choice of reaction media and can significantly impact reaction rates and equilibrium positions.

-

Purification and Crystallization: Understanding solubility is essential for developing efficient crystallization processes for purification and obtaining the desired polymorphic form.

-

Formulation Development: The solubility of an active pharmaceutical ingredient (API) or its precursor in aqueous and organic media is a primary determinant of its bioavailability and the feasibility of different dosage forms.

-

Stability and Shelf-life: Thermodynamic parameters provide insights into the stability of the compound under various storage conditions.

Given the chiral nature of (2S)-2-(2-Methylphenyl)propan-1-amine, it's important to note that while the thermodynamic properties of a single enantiomer are identical to its mirror image in an achiral environment, their interactions with other chiral molecules (like enzymes or chiral stationary phases in chromatography) will differ[1].

Predicted Physicochemical Properties

Direct experimental data for (2S)-2-(2-Methylphenyl)propan-1-amine is limited. However, by analyzing structurally similar compounds, we can establish a reliable set of predicted properties. The primary amine group imparts basicity, while the substituted phenyl ring contributes to its lipophilicity.

| Property | Predicted Value | Rationale & Reference Compounds |

| Molecular Formula | C₁₁H₁₇N | Based on chemical structure. |

| Molecular Weight | 163.26 g/mol | Based on chemical structure. |

| pKa (Basic) | 9.5 - 10.5 | Primary amines of this type typically exhibit a pKa in this range. For instance, 2-phenylpropylamine has a measured pKa.[2] |

| logP (Octanol/Water) | ~2.5 - 3.0 | The presence of the methylphenyl group increases lipophilicity compared to simpler phenylpropanamines.[3] |

| Aqueous Solubility | Low to Moderate | Expected to be pH-dependent. As a base, its solubility will increase significantly in acidic conditions due to the formation of a more soluble ammonium salt.[4] |

Thermodynamic Properties and Their Experimental Determination

The key thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—define the energetic feasibility and stability of physical and chemical processes involving the compound.

Significance of Thermodynamic Parameters

-

Enthalpy of Fusion (ΔH_fus): The energy required to melt the solid compound, is crucial for understanding its crystal lattice energy and is a key input for solubility models.

-

Heat Capacity (Cp): Describes how the compound's temperature changes in response to absorbed heat, which is important for thermal process design and safety.

-

Gibbs Free Energy of Solvation (ΔG_solv): Indicates the spontaneity of the dissolution process.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[5] It is the primary method for determining the melting point and enthalpy of fusion.

Causality Behind Experimental Choices: The choice of a linear heating rate allows for the deconvolution of kinetic and thermodynamic events. A controlled atmosphere (e.g., nitrogen) is used to prevent oxidative degradation of the amine at elevated temperatures.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of (2S)-2-(2-Methylphenyl)propan-1-amine into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Reference Preparation: Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset of the endothermic peak, and the enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the peak.[8]

Self-Validating System: The protocol's integrity is validated by calibrating the DSC instrument with certified standards (e.g., indium) for temperature and enthalpy before running the sample.[6] Repeated runs with the same sample can assess the thermal stability and reversibility of transitions.

Diagram of DSC Workflow:

Caption: Workflow for determining thermal properties using DSC.

Solubility Profile and Its Experimental Determination

The solubility of (2S)-2-(2-Methylphenyl)propan-1-amine is expected to vary significantly with the properties of the solvent, particularly its polarity and pH.

Factors Influencing Amine Solubility

-

Solvent Polarity: As a molecule with both polar (amine) and non-polar (methylphenyl) regions, its solubility will follow the "like dissolves like" principle. It is expected to be more soluble in polar organic solvents than in non-polar ones.[4]

-

pH: In aqueous media, the primary amine group can be protonated at pH values below its pKa. The resulting ammonium salt is an ionic species with significantly higher aqueous solubility than the neutral free base. This is a critical consideration for oral drug formulation.[9]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with temperature. The van't Hoff equation can be used to describe this relationship.[9]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. The extended equilibration time (e.g., 24-48 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved states.[12]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (2S)-2-(2-Methylphenyl)propan-1-amine to a vial containing a known volume of the test solvent (e.g., water, buffer at a specific pH, ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 48 hours).[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.[13]

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is determined from the measured concentration, accounting for the dilution factor.

Self-Validating System: The attainment of equilibrium can be confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not change significantly after a certain point.

Diagram of Shake-Flask Solubility Workflow:

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (pH 7.4) | Phosphate Buffered Saline | Low | The compound is predominantly in its less soluble free base form at physiological pH. |

| Aqueous (pH 2.0) | 0.01 M HCl | High | The amine is fully protonated to its highly soluble ammonium salt form.[4] |

| Polar Protic | Ethanol, Methanol | High | The amine can act as a hydrogen bond donor and acceptor with the solvent.[14] |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Soluble due to dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | The polar amine group has unfavorable interactions with non-polar solvents.[4] |

Conclusion

This technical guide provides a foundational understanding of the key thermodynamic and solubility properties of (2S)-2-(2-Methylphenyl)propan-1-amine. While based on predictions from structurally related molecules, the presented data offers a robust starting point for experimental design and process development. The detailed protocols for Differential Scanning Calorimetry and the shake-flask solubility method provide researchers with the necessary framework to obtain precise, empirical data. A thorough characterization of these properties is an indispensable step in harnessing the full potential of this chiral amine in pharmaceutical research and development, enabling informed decisions that can accelerate the path to innovation.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

-

Journal of Visualized Experiments. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

Williams College. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]

-

TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

YouTube. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr. Retrieved from [Link]

-

University of Glasgow. (n.d.). Differential scanning microcalorimetry. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-2-(2-methylphenyl)propan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpropylamine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Thermodynamic properties of enantiomers. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-methyl-2-(2-methylphenyl)propan-1-amine (C11H17N) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sfu.ca [sfu.ca]

- 7. web.williams.edu [web.williams.edu]

- 8. alan-cooper.org.uk [alan-cooper.org.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. bioassaysys.com [bioassaysys.com]

- 13. protocols.io [protocols.io]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Identification of (2S)-2-(2-Methylphenyl)propan-1-amine as a Novel Psychoactive Substance (NPS)

Abstract

The ever-expanding landscape of novel psychoactive substances (NPS) presents a continuous challenge to public health and law enforcement agencies. Among the diverse chemical classes of NPS, phenethylamines remain a prominent and constantly evolving group, with clandestine chemists frequently introducing new structural analogues to circumvent existing legislation. This technical guide provides a comprehensive analytical and pharmacological overview of (2S)-2-(2-Methylphenyl)propan-1-amine , a phenethylamine derivative with a high potential for emergence on the illicit drug market. Due to a lack of specific published literature on this compound, this document serves as a predictive guide for researchers, forensic chemists, and drug development professionals. By leveraging established knowledge of structurally related phenethylamines, this guide outlines the predicted chemical properties, potential synthetic pathways, anticipated pharmacological effects, and robust analytical methodologies for the identification and characterization of this substance. The aim is to equip the scientific community with the necessary foundational knowledge to proactively identify and understand the potential risks associated with this emerging NPS.

Introduction: The Emergence of Novel Phenethylamine Analogues

Novel psychoactive substances are synthetic drugs designed to mimic the effects of controlled substances while evading established drug laws.[1] The phenethylamine class, which forms the backbone for a wide array of stimulants and hallucinogens like amphetamine and MDMA, is a fertile ground for the creation of such analogues.[2][3] These substances often interact with monoamine neurotransmitter systems in the brain, leading to their desired psychoactive effects.[4]

(2S)-2-(2-Methylphenyl)propan-1-amine is a chiral phenethylamine derivative. Its structure suggests a potential for stimulant-like activity, similar to other substituted amphetamines. The "2S" designation indicates a specific stereoisomer, which can have significantly different pharmacological properties compared to its "2R" counterpart or the racemic mixture. The presence of a methyl group on the phenyl ring at the ortho position (position 2) is a structural modification intended to alter its interaction with biological targets and potentially evade detection by standard analytical methods. To date, there is a notable absence of formal scientific studies on this specific compound, necessitating a predictive approach based on its chemical similarity to well-characterized phenethylamines.

Predicted Chemical and Physical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods. The predicted properties of (2S)-2-(2-Methylphenyl)propan-1-amine are summarized in Table 1, derived from computational models and comparison with structurally similar compounds.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₁₁H₁₇N | Based on chemical structure |

| Molecular Weight | 163.26 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow oil or solid | Based on similar phenethylamines[5] |

| Boiling Point | > 200 °C | Expected to be higher than phenethylamine due to increased molecular weight[5] |

| pKa (amine) | 9.5 - 10.5 | The electron-donating methyl group may slightly increase basicity, predicted to be similar to other phenethylamines[5] |

| LogP | ~3.2 | Increased lipophilicity due to the additional methyl group compared to phenethylamine |

Potential Synthetic Pathways

The synthesis of chiral amines like (2S)-2-(2-Methylphenyl)propan-1-amine can be achieved through various stereoselective methods, often starting from commercially available chiral precursors. A plausible synthetic route could involve the reductive amination of a chiral ketone or the reduction of a chiral oxime. A potential pathway is outlined below.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the carbon-nitrogen bond, leading back to a suitable carbonyl precursor.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol (Hypothetical)

-

Synthesis of 2-(2-Methylphenyl)propan-1-one: This precursor can be synthesized via a Friedel-Crafts acylation of toluene with propionyl chloride.

-

Oximation: The resulting ketone is reacted with hydroxylamine to form the corresponding oxime.

-

Chiral Resolution or Asymmetric Reduction: The oxime can be resolved into its enantiomers using a chiral acid. Alternatively, an asymmetric reduction of the ketone or the oxime can be performed using a chiral catalyst or reducing agent to selectively produce the (S)-enantiomer of the amine.

-

Purification: The final product would be purified using techniques such as distillation or chromatography.

Predicted Pharmacological Profile and Mechanism of Action

Substituted phenethylamines primarily exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] Based on its structural similarity to other stimulant phenethylamines, (2S)-2-(2-Methylphenyl)propan-1-amine is predicted to act as a monoamine releasing agent and/or reuptake inhibitor.

The ortho-methyl group may influence its selectivity and potency for these transporters. It is hypothesized that this compound will have a greater affinity for DAT and NET over SERT, leading to predominantly stimulant effects.

Predicted Psychoactive Effects

-

Increased alertness and energy

-

Euphoria

-

Reduced appetite

-

Increased sociability

Potential Adverse Effects and Toxicity

-

Anxiety and paranoia

-

Insomnia

-

Tachycardia and hypertension

-

Potential for addiction and dependence

-

Possible neurotoxicity with chronic use

Caption: Predicted mechanism of action at the dopamine synapse.

Analytical Identification and Characterization

The definitive identification of (2S)-2-(2-Methylphenyl)propan-1-amine in seized materials or biological samples requires a combination of analytical techniques. A standard workflow for the characterization of this novel compound is presented below.

Caption: Analytical workflow for the identification of the NPS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds. For (2S)-2-(2-Methylphenyl)propan-1-amine, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be beneficial to improve chromatographic peak shape and provide additional structural information from the mass spectrum.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M+): Expected at m/z 163 (though may be weak or absent).

-

Alpha-cleavage: A prominent fragment at m/z 44 is expected from the cleavage of the C-C bond adjacent to the amine. Another significant fragment would be at m/z 119 resulting from the loss of the aminopropyl group.

-

Tropylium Ion: A fragment at m/z 91, characteristic of compounds containing a benzyl group, is likely.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and suitable for the analysis of non-volatile or thermally labile compounds. It is particularly useful for analyzing biological matrices.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography: A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (both with 0.1% formic acid) would be appropriate.

-

Ionization: Electrospray ionization (ESI) in positive mode would be used to generate the protonated molecule [M+H]⁺ at m/z 164.

-

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the precursor ion at m/z 164 would likely produce product ions corresponding to the loss of ammonia (m/z 147) and other characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structure elucidation of a new compound. Both ¹H and ¹³C NMR would be required to confirm the connectivity of atoms and the position of the methyl group on the phenyl ring. Chiral shift reagents could be used to confirm the enantiomeric purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about the functional groups present in the molecule. Expected characteristic peaks would include N-H stretching vibrations around 3300-3400 cm⁻¹ and C-H stretching of the aromatic and aliphatic groups.

Conclusion

While there is currently no specific data available for (2S)-2-(2-Methylphenyl)propan-1-amine in scientific literature, its chemical structure strongly suggests that it is a psychoactive substance with stimulant properties, belonging to the phenethylamine class. This technical guide provides a predictive framework for its chemical properties, synthesis, pharmacology, and analytical identification. The presented information is based on well-established principles of medicinal chemistry and analytical science, drawing analogies from structurally related compounds.

The emergence of this compound on the illicit drug market would necessitate immediate empirical research to validate these predictions and fully characterize its pharmacological and toxicological profile. The methodologies and data presented herein offer a crucial starting point for researchers and forensic scientists to proactively address the potential challenges posed by this and other emerging novel psychoactive substances.

References

- Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly, 145, w14043.

- Zawilska, J. B., & Wojcieszak, J. (2019).

- Høiseth, G., et al. (2016). Novel psychoactive substances. Tidsskrift for Den norske legeforening.

- Sigma-Aldrich. (n.d.). Novel Psychoactive Substances.

- Merlo, S., et al. (2020).

- PubChem. (S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride.

- ChemScene. (S)-2-amino-3-(o-tolyl)propan-1-ol.

- Fluorochem. (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.

- Wikipedia.

- ResearchGate.

- BenchChem. (2024). An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-Methylphenethylamine.

- PubChem. 2-Methyl-2-phenylpropan-1-amine.

- PubChemLite. 2-methyl-2-(2-methylphenyl)propan-1-amine.

- Merck. 2-methyl-2-phenylpropan-1-amine.

- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

- BenchChem. (2025). An In-depth Technical Guide to (2S)-2-(Methylamino)

- PubChem. (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride.

- Zuba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed.

- Pharmaffili

- Kavanagh, P., et al. (2016). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. PubMed Central.

- PubChem. 1-(o-Tolyl)propan-1-amine.

- SpectraBase. 2-METHYLMETHCATHINONE;2-(METHYLAMINO)-1-(2-METHYLPHENYL)-PROPAN-1-ONE;2-MMC.

- Iversen, L., et al. (2013). Neurochemical profiles of some novel psychoactive substances. CORE.

- Moore, K. A. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Semantic Scholar.

- Matsuo, F. (2022). Psychoactive Drugs and they Effects on Human Life. Prime Scholars.

-

ResearchGate. (2S)-2-{amino}-N-(3-methylphenyl)acetamide.

-

Bobonazarova, S., et al. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. PubMed Central.

- Kim, J. H., et al. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). PubMed.

- Wikipedia.

- Luethi, D., et al. (2021).

- ChemicalBook. 2-Amino-2-methyl-1-propanol synthesis.

- PharmaCompass. 2-(methylamino)-1-(3-methylphenyl)propan-1-one.

- Ligandbook. (2S)-N-methyl-1-phenyl-propan-2-amine.

Sources

Literature review on 2-arylpropan-1-amine derivatives in medicinal chemistry

The -Methyl Shift: 2-Arylpropan-1-amine Derivatives in Medicinal Chemistry

Executive Summary

The 2-arylpropan-1-amine scaffold—chemically defined as

This guide provides a rigorous analysis of the 2-arylpropan-1-amine pharmacophore, focusing on its emerging role as a privileged scaffold for Trace Amine-Associated Receptor 1 (TAAR1) agonists. Unlike direct monoamine releasers, these derivatives function as neuromodulators with therapeutic potential in schizophrenia, depression, and metabolic disorders, often devoid of the high abuse liability associated with their

Molecular Architecture: The Isomeric Shift

To understand the utility of 2-arylpropan-1-amines, one must contrast them with their regioisomers. The position of the methyl group on the ethylamine chain dictates the molecule's metabolic fate and receptor binding profile.

| Feature | Amphetamine ( | BMPEA ( |

| IUPAC | 1-phenylpropan-2-amine | 2-phenylpropan-1-amine |

| Chiral Center | ||

| MAO Stability | High (Steric hindrance at N) | Low to Moderate (Primary amine exposed) |

| Primary Target | DAT/NET/SERT (Substrate/Releaser) | TAAR1 (Agonist) |

| Abuse Potential | High | Low (Rapid metabolism/Modulatory mech.) |

The Pharmacophore

The 2-arylpropan-1-amine structure allows for a specific conformation that favors GPCR binding (TAAR1) over the orthosteric transporter sites (DAT/NET). The

Therapeutic Targets & Mechanism of Action

TAAR1 Agonism (Primary Indication)

The most significant medicinal application of this scaffold is in the development of TAAR1 agonists. TAAR1 is an intracellular GPCR located in presynaptic monoaminergic neurons.

-

Mechanism: Activation of TAAR1 increases cAMP levels via

coupling. This triggers Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling cascades. -

Outcome: Phosphorylation of the Dopamine Transporter (DAT) leads to its internalization or efflux inhibition. Crucially, this modulates dopamine levels without the uncontrolled dump caused by amphetamines, resulting in an antipsychotic and antidepressant profile with reduced motor side effects.

Visualization: TAAR1 Signaling Pathway

The following diagram illustrates the intracellular cascade triggered by 2-arylpropan-1-amine derivatives.

Caption: Signal transduction pathway of TAAR1 agonists leading to modulation of monoamine transporters.

Structure-Activity Relationships (SAR)[1][2]

Optimizing the 2-arylpropan-1-amine scaffold involves three vectors:

-

The Aryl Core:

-

Unsubstituted phenyl rings (BMPEA) show moderate potency (EC50 ~100-300 nM).

-

Halogenation: Substitution at the para-position (4-Cl, 4-F) generally increases metabolic stability and TAAR1 affinity.

-

Hydroxylation: 3-OH or 4-OH mimics tyramine/octopamine, increasing potency but drastically reducing blood-brain barrier (BBB) permeability.

-

-

The Amine Terminus:

-

N-Methylation: Produces

-methyl-BMPEA. While this increases lipophilicity, it often reduces TAAR1 selectivity compared to the primary amine. -

Bulky Substituents: Larger groups (e.g., benzyl) usually abolish activity, as the TAAR1 orthosteric pocket is sterically restricted.

-

-

Chirality (Crucial):

-

The enantiomers of 2-arylpropan-1-amines exhibit distinct potencies.

-

In many phenethylamine derivatives, the (S)-enantiomer is often more potent at TAAR1, though this must be empirically determined for specific aryl substitutions.

-

Synthetic Methodologies

The Challenge of Enantioselectivity

Classic synthesis via the reduction of 2-phenylpropanenitrile yields a racemic mixture. Given the SAR requirement for specific enantiomers, modern medicinal chemistry relies on Asymmetric Hydrogenation or Biocatalytic Transamination .

Protocol: Enantioselective Synthesis via Ni-Catalyzed Hydroalkylation

This protocol describes a modern, catalytic approach to synthesizing chiral 2-arylpropan-1-amines from enamides, ensuring high enantiomeric excess (ee).

Reagents:

-

Substrate:

-Cbz-enamide (derived from corresponding acetophenone). -

Catalyst:

(10 mol%). -

Ligand: (S)-Binapine (12 mol%).

-

Alkylating Agent: Alkyl iodide (in this case, Methyl Iodide for the

-methyl). -

Reductant: Zinc powder / Silane.

-

Solvent: THF/DMA (anhydrous).

Step-by-Step Workflow:

-

Catalyst Complexation: In a glovebox (

atmosphere), combine -

Substrate Addition: Add the

-Cbz-enamide substrate (0.5 mmol) and Zinc powder (1.5 mmol) to the reaction vessel. -

Initiation: Add the alkyl iodide (1.5 mmol) and silane source dropwise at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor consumption of enamide via TLC or LC-MS.

-

Quench & Workup: Quench with saturated

. Extract with Ethyl Acetate (3x). Dry organic layer over -

Deprotection: Subject the isolated Cbz-protected amine to standard hydrogenolysis (

, Pd/C, MeOH) to yield the free primary amine. -

Validation:

-

Chiral HPLC: Determine enantiomeric excess (>90% ee expected).

-

1H NMR: Verify the doublet signal for the

-methyl group at

-

Visualization: Synthetic Workflow

Caption: Enantioselective route to 2-arylpropan-1-amines via Nickel-catalyzed hydroalkylation.

Toxicology & Metabolic Profile[3]

Safety Warning: While less prone to abuse than amphetamines, 2-arylpropan-1-amines are potent sympathomimetics.

-

Pressor Effects: BMPEA has been documented to increase blood pressure and heart rate in animal models, similar to ephedrine.

-

WADA Status: 2-Phenylpropan-1-amine is classified as a doping agent/stimulant by the World Anti-Doping Agency.

-

Metabolism: The molecule is a substrate for MAO-B. Unlike amphetamine, which inhibits MAO, BMPEA is rapidly degraded to phenylacetic acid derivatives unless the amine is substituted or the aryl ring is modified to block oxidation.

References

-

Lewin, A. H., et al. (2008). Pharmacological characterization of membrane-expressed human trace amine-associated receptor 1 (TAAR1) by a bioluminescence resonance energy transfer cAMP biosensor.[1] Molecular Pharmacology.[1] Link

-

Cohen, P. A., et al. (2015). Presence of the isomer of amphetamine, β-methylphenethylamine, in dietary supplements.[2] Drug Testing and Analysis.[3] Link

-

Pei, Y., et al. (2020). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides.[4] ChemRxiv. Link

-

Berry, M. D. (2004). Mammalian central nervous system trace amines.[1][5] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link

-

Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[6][7] Link

Sources

- 1. TAAR1 - Wikipedia [en.wikipedia.org]

- 2. 2-Phenylpropan-1-amine hydrochloride | 20388-87-8 [chemicalbook.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Chapter 8 – Medicinal Chemistry | Anesthesia Key [aneskey.com]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

Methodological & Application

Asymmetric synthesis protocols for (2S)-2-(2-Methylphenyl)propan-1-amine

An in-depth guide to the asymmetric synthesis of (2S)-2-(2-Methylphenyl)propan-1-amine, a valuable chiral building block for the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The specific stereochemistry of these molecules is often critical to their biological activity, with different enantiomers exhibiting varied efficacy or even toxicity.[2] (2S)-2-(2-Methylphenyl)propan-1-amine is a prototypical chiral benzylic amine whose synthesis demands precise stereochemical control. The development of robust, efficient, and highly selective methods to access single-enantiomer amines is therefore a cornerstone of modern organic synthesis.

This guide details three distinct and powerful protocols for the asymmetric synthesis of (2S)-2-(2-Methylphenyl)propan-1-amine, starting from the prochiral ketone, 2-(2-methylphenyl)propan-2-one (also known as 2'-methylpropiophenone). Each method represents a different strategic approach to asymmetric induction: the use of a chiral auxiliary, a biocatalytic transformation, and a transition-metal-catalyzed hydrogenation. These protocols are designed to provide both practical, step-by-step instructions and a deeper understanding of the principles governing the stereochemical outcome.

Protocol 1: Chiral Auxiliary-Mediated Synthesis via N-tert-Butanesulfinamide

This approach utilizes a recoverable chiral auxiliary, tert-butanesulfinamide, to direct the stereochemical outcome of a reduction reaction.[1][3] The method, pioneered by Ellman, involves the condensation of the chiral sulfinamide with the prochiral ketone to form a diastereomerically pure N-sulfinyl imine. Subsequent reduction of the C=N bond is highly diastereoselective, controlled by the steric bulk of the sulfinyl group.[4] Finally, the auxiliary is cleaved under mild acidic conditions to yield the desired chiral primary amine.

Causality of Stereoselection

The high diastereoselectivity of the reduction step is attributed to a six-membered ring transition state. The hydride reagent (from NaBH4) is proposed to coordinate to the sulfinyl oxygen, delivering the hydride to the less sterically hindered face of the imine carbon, away from the bulky tert-butyl group. To obtain the (S)-amine, the (R)-enantiomer of tert-butanesulfinamide is typically used as the chiral auxiliary.

Experimental Workflow Diagram

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reduction of 2-(2-methylphenyl)propionitrile

Case ID: RED-NIT-002 Subject: Low Yield/Incomplete Conversion in Sterically Hindered Nitrile Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Challenge: Reducing 2-(2-methylphenyl)propionitrile to 2-(2-methylphenyl)propan-1-amine is non-trivial due to a "steric pincer" effect. You are fighting two fronts:

-

The ortho-methyl group: Blocks the trajectory of nucleophilic attack on the nitrile carbon.

-

The

-methyl group: Increases the energy barrier for the formation of the tetrahedral intermediate.

Symtoms & Diagnosis: Before modifying your protocol, use this logic tree to identify if your yield loss is Chemical (reaction failure) or Physical (isolation failure).

Figure 1: Diagnostic logic flow for pinpointing yield loss in nitrile reductions.

Phase 1: Reaction Optimization (The Chemistry)

If your diagnostic points to Kinetics or Selectivity issues, the standard room-temperature LAH protocol will fail. The steric bulk prevents the formation of the intermediate aluminum complex.

Option A: The "Brute Force" Method (LAH Modification)

Standard LAH reductions often stall at the imine stage for hindered substrates.

-

The Fix: Switch solvent from Diethyl Ether (

, bp 35°C) to Tetrahydrofuran (THF, bp 66°C) or Dioxane (bp 101°C) and heat to reflux. -

Why: The higher temperature overcomes the activation energy barrier imposed by the ortho-methyl group.

-

Caution: Prolonged reflux can lead to decyanation (loss of the nitrile group entirely) if the

-proton is too acidic.

Option B: The "Lewis Acid" Method (Borane-THF)

For ortho-substituted nitriles, Borane-THF (

-

Mechanism: Borane coordinates to the nitrogen lone pair first, pulling electron density away and making the nitrile carbon more electrophilic without requiring a bulky nucleophile to attack first.

-

Protocol Adjustment: Use 1.5 - 2.0 equivalents of

. Reflux is usually required for complete conversion to the amine.

Comparison of Reducing Agents

| Feature | Lithium Aluminum Hydride (LAH) | Borane-THF ( | Catalytic Hydrogenation (Raney Ni) |

| Mechanism | Nucleophilic Hydride Attack | Electrophilic Coordination | Surface Catalysis |

| Steric Sensitivity | High (Struggles with hindered carbons) | Low (Attacks Nitrogen first) | Medium (Requires high pressure) |

| Main Side Product | Aldehyde (hydrolysis of imine) | Boron-complexes (requires acid workup) | Secondary Amines (dimerization) |

| Recommendation | Standard (Try first with heat) | High Performance (If LAH fails) | Avoid (Unless using |

Phase 2: Workup & Isolation (The Physics)

70% of yields are lost here. The amine product is basic and can chelate strongly to aluminum salts, getting trapped in the "grey sludge" of the filter cake.

The "Emulsion" Problem

Upon quenching LAH, you form aluminum hydroxides (

Solution 1: The Fieser Method (Standard)

Strict adherence to stoichiometry is required. For every 1 g of LAH used:

-

Add 1 mL Water (Slowly! Exothermic).

-

Add 1 mL 15% NaOH solution.

-

Add 3 mL Water.

-

Warm to RT and stir for 15 mins. Result should be a white, granular sand, not a slime.

Solution 2: Rochelle's Salt (The "Silver Bullet")

If Fieser fails or you used THF (which solubilizes water and ruins the Fieser precipitate), use Rochelle's Salt (Sodium Potassium Tartrate).

-

Protocol: Quench reaction with minimal water/EtOAc. Add a saturated aqueous solution of Rochelle's Salt (20 mL per gram of LAH).

-

Mechanism: Tartrate binds Aluminum more tightly than your amine does, breaking the emulsion and releasing your product into the organic layer.

-

Time: This requires patience.[1] Stir vigorously for 1-3 hours until two clear layers form.

The "Solubility" Problem

Your product, 2-(2-methylphenyl)propan-1-amine, is a primary amine.

-

Risk: It may react with

in the air to form carbamates if left exposed. -

Risk: It may be partially water-soluble if the pH is not high enough.

-

Fix: Ensure the aqueous phase is pH > 12 during extraction.

Recommended Protocol (Gold Standard)

This protocol utilizes LAH in THF with a Rochelle's Salt workup to maximize conversion and recovery.[2]

Reagents:

-

Substrate: 2-(2-methylphenyl)propionitrile (1.0 equiv)

-

Reagent:

(2.0 - 3.0 equiv, 2.4M in THF) -

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen. Fit with a reflux condenser.

-

Reagent Prep: Charge flask with

solution. Cool to 0°C.[1][2][3][4][5] -

Addition: Dissolve substrate in minimal dry THF. Add dropwise to the LAH.[1][2][5] Note: Gas evolution (

) will occur. -

Reaction: Allow to warm to Room Temperature (RT).

-

Quench (Critical): Cool back to 0°C. Dilute with

(2x reaction volume).-

Add water dropwise until gas evolution ceases.

-

-

Workup (Rochelle's): Add Saturated Rochelle's Salt solution (approx. 20mL per gram LAH).

-

Stir vigorously at RT for 2 hours. The mixture will turn from grey sludge to two clear layers.

-

-

Extraction: Separate layers. Wash aqueous layer 2x with

.-

Optional Acid-Base Purification: Extract combined organics with 1M HCl. Wash organic layer (discard). Basify aqueous HCl layer with 6M NaOH to pH 14. Extract back into DCM.

-

-

Drying: Dry over

(Sodium Sulfate). Filter and concentrate.

Visualizing the Mechanism

The following diagram illustrates why the ortho-methyl group necessitates higher energy (heat) or specific reagents (Borane).

Figure 2: Reaction pathway showing the steric blockade at the transition state.

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC that looks like an aldehyde. Why? A: This is likely 2-(2-methylphenyl)propanal. It comes from the hydrolysis of the intermediate imine. This means the reduction stopped halfway (1 hydride addition instead of 2).

-

Fix: The imine was too sterically hindered to accept the second hydride. Increase reaction temperature or switch to Borane-THF.

Q: My product disappears on the Rotovap. A: Low molecular weight amines can be volatile.

-

Fix: Do not evaporate to dryness/constant weight. Alternatively, isolate as the HCl salt: bubble HCl gas into the ether extract or add 1M HCl in ether to precipitate the non-volatile hydrochloride salt.

Q: Can I use Catalytic Hydrogenation (Pd/C) instead? A: For this specific substrate, Pd/C often fails to reduce the nitrile completely or poisons the catalyst due to steric bulk. Raney Nickel at high pressure (50 psi) with added Ammonia (to prevent secondary amine formation) is the only viable catalytic route, but LAH is generally more reliable for lab scale [1].

References

-

Reduction of Nitriles to Amines. Organic Chemistry Portal. [Link] Overview of reagents including Borane-THF and LAH.[7]

-

Fieser Workup & Rochelle's Salt Protocols. University of Rochester, Dept. of Chemistry. [Link] Authoritative source for aluminum hydride quenching ratios.

-

Haddenham, D., et al. (2009). "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[8][9] Journal of Organic Chemistry, 74(5), 1964-1970. [Link] Discusses the superiority of Borane reagents for hindered nitriles.

Sources

- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Magic Formulas [chem.rochester.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rushim.ru [rushim.ru]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]

Overcoming steric hindrance of the ortho-methyl group in coupling reactions

Welcome to the Apex Molecular Technical Support Center . Ticket ID: #OM-992 Subject: Overcoming Steric Hindrance (Ortho-Methyl) in Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division

You are encountering the "Ortho Wall." In palladium-catalyzed coupling, an ortho-methyl group is not merely a substituent; it is a kinetic brake. It destabilizes the square-planar transition states required for transmetallation and oxidative addition.

This guide moves beyond standard textbook conditions. We will deploy Third- and Fourth-Generation (G3/G4) Precatalysts and Sterically-Expanded NHC systems to force these reactions to completion.

The Diagnostic: Why Standard Conditions Fail

Before optimizing, you must understand the failure mode. Ortho-methyl groups introduce specific kinetic bottlenecks:

-

Inhibited Transmetallation (The Main Culprit): In Suzuki-Miyaura coupling, the incoming nucleophile (boronic acid) cannot easily approach the palladium center due to the steric clash with the ortho-substituent on the aryl halide.

-

Protodeboronation: Because transmetallation is slow, the boronic acid "waits" in the basic solution. This delay allows base-catalyzed hydrolytic cleavage of the C-B bond, destroying your nucleophile before it couples.

-

Reductive Elimination Acceleration: Paradoxically, steric bulk accelerates the final step (reductive elimination) by compressing the bond angle. Our goal is to facilitate the first two steps without compromising the third.

The Hardware: Ligand Selection Matrix

Do not use triphenylphosphine (PPh₃) or dppf. They lack the bulk required to enforce the mono-ligated Pd(0) species necessary for hindered substrates.

A. Dialkylbiaryl Phosphines (The Buchwald Series)

These ligands utilize a "secondary interaction" between the palladium and the ipso-carbon of the lower biaryl ring to stabilize the active mono-ligated species.

| Ligand | Best Use Case | Steric Profile |

| SPhos | Universal First Choice. Excellent for ortho-substituted Suzuki couplings. The methoxy groups provide electronic stability. | High |

| XPhos | The Heavy Lifter. Preferred for aryl chlorides and tosylates. Superior for unactivated aryl chlorides. | Very High |

| RuPhos | Heteroatoms. The gold standard for hindered Buchwald-Hartwig amination (secondary amines) and alkoxylation. | High |

| tBuXPhos | Extreme Sterics. Use when both partners have ortho-substituents (tetra-ortho coupling). | Extreme |

B. N-Heterocyclic Carbenes (The PEPPSI Series)

For substrates that fail with phosphines, switch to NHCs. The Pd-PEPPSI-IPent catalyst is specifically engineered for extreme steric hindrance (better than the standard IPr).

-

Why IPent? The isopentyl groups on the NHC backbone create a flexible "steric wall" that accommodates the bulk of ortho-methyl groups while preventing catalyst decomposition.

Visual Logic: Ligand Decision Tree

Caption: Decision matrix for selecting the optimal ligand system based on coupling type and steric demand.

The Ignition: Precatalyst Strategy

Stop using Pd(OAc)₂ or Pd₂dba₃. For hindered substrates, the reduction of Pd(II) to Pd(0) is the death knell. If the reduction is slow, Pd black forms before the catalytic cycle begins.

The Solution: G4 Precatalysts Use Palladacycle G4 Precatalysts (e.g., XPhos Pd G4).[1]

-

Mechanism: Upon exposure to base, the G4 precatalyst undergoes rapid reductive elimination to release the active L-Pd(0) species and a benign byproduct (carbazole).

-

Benefit: This ensures 100% of your palladium enters the cycle immediately, outcompeting protodeboronation.

Caption: Activation pathway of G4 precatalysts ensuring rapid entry of the active mono-ligated Pd(0) species.

Troubleshooting & FAQs

Q: My aryl halide is consumed, but I only see dehalogenated byproduct (Ar-H).

-

Diagnosis: The oxidative addition worked, but transmetallation failed. The Pd-Ar intermediate waited too long and scavenged a hydride (likely from the solvent or base).

-

Fix: Switch to Pd-PEPPSI-IPent . The NHC ligand binds tighter, preventing hydride insertion. Also, switch solvent to Toluene (non-protic) or minimize water content if using dioxane.

Q: My boronic acid is disappearing, but no product forms (Protodeboronation).

-

Diagnosis: Your base is too strong, or the reaction is too slow.

-

Fix:

-

Use K₃PO₄·H₂O (tribasic potassium phosphate monohydrate). It buffers the pH effectively.

-

Pre-mix the catalyst and aryl halide for 5 minutes before adding the boronic acid.

-

Add the boronic acid in portions (e.g., 3 portions over 1 hour) to keep its concentration low relative to the catalyst.

-

Q: I am doing a Buchwald reaction with an ortho-substituted Aryl Iodide, and it's stalling.

-

Diagnosis: The "Iodide Trap." The released iodide ions form bridging dimers with Palladium [L-Pd(Ar)-I]₂, shutting down the cycle.

-

Fix: Switch to the Aryl Bromide or Aryl Chloride . Counter-intuitively, they react faster in hindered Buchwald couplings because they do not cause this inhibition. If you must use Iodide, add a silver salt (AgOTf) to scavenge the iodide (expensive, but effective).

Standard Operating Procedures (SOPs)

Protocol A: The "Tetra-Ortho" Suzuki Coupling

Use this for extreme steric hindrance (e.g., mesityl bromide + ortho-tolyl boronic acid).

-

Reaction Vessel: 8 mL vial with a septum cap (or microwave vial).

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPent (2–5 mol%)

-

Base: KOH (3.0 equiv) or KOtBu (for extreme cases)

-

-

Solvent: 1,4-Dioxane (anhydrous).

-

Procedure:

-

Add solid reagents (Catalyst, Boronic Acid, Base) to the vial.[2]

-

Evacuate and backfill with Argon (x3).

-

Add Aryl Halide (if liquid) and Dioxane via syringe.

-

Heat to 80°C (oil bath) or 100°C (microwave).

-

Critical Step: If conversion is low after 1 hour, add a second charge of Boronic Acid (0.5 equiv).

-

Protocol B: The Hindered Buchwald-Hartwig Amination

Use this for coupling ortho-substituted anilines or halides.

-

Reaction Vessel: Schlenk tube or sealed vial.

-

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)

-

Amine (1.2 equiv)

-

Precatalyst: RuPhos Pd G4 (1–3 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

-

Solvent: Toluene or THF.

-

Procedure:

References

-

Buchwald Ligand User Guide: Surry, D. S.; Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci.2011 , 2, 27–50.[5]

-

PEPPSI-IPent Development: Organ, M. G.; et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[6] Angew.[7][8] Chem. Int. Ed.2009 , 48, 2383–2387.

-

G3/G4 Precatalyst Mechanism: Bruno, N. C.; et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chem. Sci.2013 , 4, 916–920.[5]

-

Protodeboronation Troubleshooting: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Processes of Unstable Boronic Acids." J. Am. Chem. Soc.2010 , 132, 14073–14075.

Sources

- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy | MDPI [mdpi.com]

- 6. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

Selecting the right chiral column for (2S)-2-(2-Methylphenyl)propan-1-amine analysis

The following technical guide is structured as a dynamic Support Center resource. It prioritizes the specific chemical nature of (2S)-2-(2-Methylphenyl)propan-1-amine —a primary amine with a

Case ID: 2-MPPA-Chiral-Res Status: Active Analyst Level: Senior Application Scientist

Executive Summary & Strategy Triage

The analysis of (2S)-2-(2-Methylphenyl)propan-1-amine presents two distinct chromatographic challenges:

-

The Basic Primary Amine: Free primary amines (

) interact strongly with residual silanols on silica supports, causing severe peak tailing. -

The

-Chiral Center: The chiral center is located at the C2 position, separated from the amine binding site by a methylene spacer (

The Selector Decision Matrix

We recommend two primary pathways based on your available instrumentation and solvent constraints.

| Feature | Pathway A: The Robust Workhorse | Pathway B: The Specific Binder |

| Column Technology | Immobilized Polysaccharide (e.g., Chiralpak IA/IC) | Chiral Crown Ether (e.g., Crownpak CR-I(+)) |

| Mechanism | H-Bonding, | Host-Guest Complexation (Ammonium ion) |

| Mobile Phase | Normal Phase (Alkane/Alcohol) + Basic Additive | Reversed Phase (Aq.[1] |

| Why choose this? | Best for general screening; handles the ortho-steric bulk well. | Best if you require aqueous conditions or MS compatibility (with specific buffers). |

| Risk Factor | Requires Diethylamine (DEA) to prevent tailing. | Requires acidic pH (1.0–2.0); |

Method Development Protocols

Protocol A: Immobilized Polysaccharide (Recommended First Line)

Targeting the steric clefts of Amylose/Cellulose derivatives.

Rationale: The ortho-methyl group on the phenyl ring creates a unique 3D "twist" that is often better recognized by the distinct grooves of Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) or Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC).

Step-by-Step Workflow:

-

Column Selection: Start with Chiralpak IA (Immobilized Amylose).[2] Its immobilization allows for wider solvent choices if solubility is an issue.[3]

-

Mobile Phase Preparation:

-

Base Solvent: n-Hexane (90%)

-

Modifier: Ethanol or 2-Propanol (10%)

-

Crucial Additive: 0.1% Diethylamine (DEA) or Butylamine.

-

Note: Without DEA, the primary amine will interact with the silica backbone, destroying resolution.

-

-

Equilibration: Flush column at 1.0 mL/min for 20 column volumes.

-

Sample Prep: Dissolve analyte in the Mobile Phase (containing DEA). Do not dissolve in pure ethanol and inject into hexane; this causes solvent mismatch peaks.

Expected Outcome:

-

Resolution (

) > 2.0. -

Elution order: Dependent on the specific interaction; IA often elutes the (R)-enantiomer first for similar phenethylamines, but confirmation with a standard is required.

Protocol B: Crown Ether Specificity

Targeting the ammonium ion (

Rationale: Crown ethers (Crownpak CR) form a "tripod" hydrogen bond specifically with primary ammonium ions. This is highly selective but requires the amine to be protonated.

Step-by-Step Workflow:

-

Column Selection: Crownpak CR-I(+) (Immobilized Crown Ether).[4]

-

Mobile Phase Preparation (Acidic):

-

Temperature Control: Lower temperatures (10°C – 25°C) significantly enhance the stability of the ammonium-crown complex, improving resolution.

-

System Care: Wash the system thoroughly with water before and after to prevent corrosion from perchloric acid.

Visualizing the Logic

The following diagram illustrates the decision process and the interaction mechanisms for your analyte.

Caption: Decision tree for column selection based on mobile phase compatibility and interaction mechanism.

Troubleshooting & FAQs

Q1: I am using Chiralpak IA with Hexane/EtOH, but the peak is extremely broad and tailing. Why? A: This is the "Silanol Effect." Your primary amine is interacting with the acidic silanols on the silica surface rather than the chiral selector.

-

Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This competes for the silanol sites, sharpening the amine peak.

-

Verification: Tailing factor (

) should drop below 1.3 after adding DEA.

Q2: On the Crownpak CR(+) column, my analyte elutes near the void volume (t0). A: The "Guest" is not binding to the "Host." This usually happens if the pH is not low enough.

-

Root Cause: The amine is not fully protonated.

-

Fix: Ensure your mobile phase is pH 1.0 – 2.0 using Perchloric Acid.[5][7] The complex only forms with the ammonium ion (

), not the neutral amine. -

Secondary Fix: Lower the column temperature to 10°C. The complexation is exothermic; lower heat stabilizes the bond and increases retention (

).

Q3: Can I use LC-MS with these methods? A:

-

For Polysaccharide (Protocol A): Yes, but DEA can suppress ionization in positive mode ESI. Consider using ammonium hydroxide or ammonium bicarbonate in polar organic mode (100% Acetonitrile/MeOH) if using Chiralpak IA.

-

For Crown Ether (Protocol B): Perchloric acid is dangerous and incompatible with MS. You must switch to TFA (Trifluoroacetic acid) or volatile buffers, though resolution often decreases compared to perchloric acid.

Q4: Does the ortho-methyl group affect the separation?

A: Yes. In polysaccharide columns, the ortho-methyl group increases the "twist" of the phenyl ring out of plane. This usually enhances chiral recognition (higher

Summary Data Table

| Parameter | Polysaccharide System (IA/IC) | Crown Ether System (CR-I) |

| Typical | 1.2 – 1.8 | 1.1 – 1.5 |

| Typical Resolution ( | > 2.5 (Baseline) | > 1.5 (Baseline) |

| Capacity Factor ( | Adjustable via Alcohol % | Adjustable via Methanol % |

| Primary Failure Mode | Peak Tailing (needs base) | Low Retention (needs acid/cold) |

| Column Lifetime | High (Robust) | Moderate (Sensitive to pH > 7) |

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from

-

Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from

-

Application Note. Chiral Separation of Primary Amines using Crown Ether Columns. Retrieved from

-

Chromatography Online. Troubleshooting Peak Tailing in HPLC of Basic Compounds. Retrieved from

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of (2S)-2-(2-Methylphenyl)propan-1-amine and Comparative Analysis of Chiral Purity Assessment Techniques

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2S)-2-(2-Methylphenyl)propan-1-amine. In the realm of pharmaceutical development and chiral chemistry, the precise structural elucidation and determination of enantiomeric purity are of paramount importance.[1][2] This guide synthesizes information from established NMR principles and spectral data of analogous compounds to present a detailed predictive assignment. Furthermore, it offers a comparative overview of NMR-based methods for assessing enantiomeric purity against other widely used analytical techniques.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally verified public data for (2S)-2-(2-Methylphenyl)propan-1-amine, the following spectral predictions are based on the analysis of substituent effects and data from structurally similar molecules.

1.1. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-3, H-4, H-5, H-6) | ~7.0 - 7.3 | m | - | 4H |

| Methine (CH) | ~3.1 - 3.3 | m | ~6.8 | 1H |

| Methylene (CH₂) | ~2.6 - 2.8 | m | - | 2H |

| Aryl Methyl (Ar-CH₃) | ~2.3 - 2.5 | s | - | 3H |

| Amine (NH₂) | ~1.5 - 2.5 | br s | - | 2H |

| Methyl (CH₃) | ~1.1 - 1.3 | d | ~6.8 | 3H |

Rationale for ¹H NMR Assignments:

-

Aromatic Protons (H-3, H-4, H-5, H-6): Protons on a substituted benzene ring typically resonate in the downfield region of 6.5-8.0 ppm.[3] The complex splitting pattern (multiplet, m) arises from the various coupling interactions between the non-equivalent aromatic protons.

-

Methine Proton (CH): This proton is adjacent to both the aromatic ring and the chiral center, leading to a complex multiplet. Its chemical shift is influenced by the deshielding effect of the aromatic ring and the nitrogen atom.

-

Methylene Protons (CH₂): These protons are adjacent to the chiral center and the amine group. Due to the chiral center, these protons are diastereotopic and may exhibit different chemical shifts and a complex splitting pattern.

-

Aryl Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is expected to appear as a singlet in the range of 2.0-2.4 ppm.[3]

-

Amine Protons (NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. They typically appear as a broad singlet.

-

Methyl Protons (CH₃): This methyl group is attached to the chiral carbon and is split by the adjacent methine proton, resulting in a doublet.

1.2. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are detailed below. Chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-1) | ~140 - 142 |

| Aromatic (C-2) | ~135 - 137 |

| Aromatic (C-3, C-4, C-5, C-6) | ~125 - 130 |

| Methine (CH) | ~45 - 50 |

| Methylene (CH₂) | ~48 - 52 |

| Aryl Methyl (Ar-CH₃) | ~18 - 22 |

| Methyl (CH₃) | ~20 - 24 |

Rationale for ¹³C NMR Assignments:

-

Aromatic Carbons: Aromatic carbons typically resonate between 120 and 150 ppm.[4][5] The carbons bearing substituents (C-1 and C-2) will be downfield compared to the unsubstituted carbons due to substituent effects. Benzene itself has a chemical shift of 128 ppm.[6]

-

Methine Carbon (CH): The chemical shift of this carbon is influenced by the attached nitrogen and the aromatic ring.

-

Methylene Carbon (CH₂): This carbon, bonded to the amine group, is expected in the 37-45 ppm range.[4]

-

Aryl Methyl Carbon (Ar-CH₃): The methyl carbon attached to the benzene ring will have a chemical shift in the upfield region, typically around 20-30 ppm.[4]

-

Methyl Carbon (CH₃): This aliphatic methyl carbon will also appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

The following provides a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for (2S)-2-(2-Methylphenyl)propan-1-amine.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][8]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm).[7]

2.2. NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz):[8][9]

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: Approximately 240 ppm, centered around 100 ppm.

Molecular Structure and Key Atom Numbering

To aid in the spectral assignment, the molecular structure of (2S)-2-(2-Methylphenyl)propan-1-amine with the numbering scheme used in this guide is presented below.

Caption: Molecular structure of (2S)-2-(2-Methylphenyl)propan-1-amine with atom numbering.

Comparison of Chiral Purity Assessment Techniques

While NMR is a powerful tool for structural elucidation, determining enantiomeric purity often requires specialized techniques.[1] Chiral amines are crucial in the pharmaceutical industry, making the assessment of their enantiomeric excess (ee) essential.[1] The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and NMR spectroscopy with chiral solvating or derivatizing agents.[1]

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[2][10] | High accuracy and precision.[11] Well-established methods. Can be used for preparative separation.[2] | Requires expensive chiral columns.[1] Method development can be time-consuming. |

| NMR with Chiral Solvating Agents (CSAs) | A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[1] | Rapid and simple sample preparation.[1] Non-destructive. | Signal separation can be small and may require high-field NMR. The choice of CSA and solvent is critical.[1] |

| NMR with Chiral Derivatizing Agents (CDAs) | The enantiomers are reacted with a chiral derivatizing agent to form stable diastereomers, which have distinct NMR spectra.[11][12] | Larger chemical shift differences than with CSAs.[12] Can be used to determine absolute configuration.[13] | Requires a chemical reaction, which may not be quantitative and could lead to kinetic resolution. The derivatizing agent must be enantiomerically pure.[12] |

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules where ¹H and ¹³C spectra may have overlapping signals, two-dimensional (2D) NMR spectroscopy is an invaluable tool.[14][15][16][17]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of proton networks within the molecule.[16][17]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.[16][18]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[18]

Caption: Workflow for structural elucidation using 2D NMR techniques.

Conclusion